Product packaging for Ethyl 2,2-diethylacetoacetate(Cat. No.:CAS No. 1619-57-4)

Ethyl 2,2-diethylacetoacetate

Cat. No.: B167763
CAS No.: 1619-57-4
M. Wt: 186.25 g/mol
InChI Key: WEIQRLLXVVSKIL-UHFFFAOYSA-N
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Description

Role as an Acetoacetic Ester Derivative in Advanced Organic Synthesis

The utility of Ethyl 2,2-diethylacetoacetate in advanced organic synthesis stems directly from its nature as a fully dialkylated derivative of ethyl acetoacetate (B1235776). The acetoacetic ester synthesis is a versatile and classical method for preparing methyl ketones by alkylating the α-carbon of ethyl acetoacetate. libretexts.orglibretexts.org This process involves the deprotonation of the acidic α-hydrogens to form an enolate, followed by nucleophilic attack on an alkyl halide. ucalgary.ca The synthesis can be performed sequentially to add two alkyl groups. libretexts.orgpressbooks.pub

This compound is the product of such a dialkylation, where two ethyl groups have been introduced. uomustansiriyah.edu.iq Its primary role is that of a synthetic intermediate. Because it lacks any remaining acidic α-hydrogens, it cannot undergo further alkylation at this position. libretexts.org The subsequent step in its synthetic application is typically hydrolysis of the ester group followed by decarboxylation upon heating. pressbooks.pubopenstax.org This sequence removes the ester functionality and yields a specific ketone, 3-ethyl-2-pentanone. sciencemadness.org This makes this compound a valuable precursor for accessing ketones with a quaternary carbon adjacent to the carbonyl group.

Beyond its role in classical ketone synthesis, the compound has found applications in materials science. It is used as a reactive organic solvent in the production of electrophotographic toners and in the formation of specialized coatings through reactions with elements like silicon and zirconium. biosynth.com

Historical Context of β-Keto Ester Utilization in Chemical Research

The study of β-keto esters, the class to which this compound belongs, has a rich history that was foundational to the development of modern organic synthesis, particularly the understanding of enolate chemistry. The journey began in 1863 when Alexander Wilhelm von Geuther reported that the reaction of sodium metal with ethyl acetate (B1210297) produced a new substance he named "ethyl diacetic acid," now known as ethyl acetoacetate. yale.edu Geuther proposed an enolic structure for his discovery. yale.edu

Around the same period, Edward Frankland and Baldwin Duppa independently synthesized the same compound and, importantly, demonstrated its ability to undergo dialkylation on the alpha-carbon. yale.edu Their work led to the acceptance of the ketonic structure for the compound, which was then renamed acetoacetic ester. yale.edu

However, the full understanding of the reaction mechanism remained elusive until the work of German chemist Rainer Ludwig Claisen in 1887. masterorganicchemistry.comwikipedia.org Claisen correctly identified that sodium ethoxide, not sodium metal, was the true condensing agent in the self-condensation of esters to form β-keto esters. yale.edu This reaction, now known as the Claisen condensation, involves the formation of an ester enolate which then acts as a nucleophile. wikipedia.orgfiveable.me Claisen's work generalized the reaction and provided the mechanistic framework that explained why certain esters, like ethyl isobutyrate which has only one α-hydrogen, failed to condense under these conditions in some of his examples. yale.edu This historical development paved the way for the widespread use of β-keto esters as versatile building blocks in synthesis. fiveable.me

Significance of Diethyl Substitution at the Alpha-Position in Chemical Reactivity

The presence of two ethyl groups at the alpha-position of this compound is the single most important factor governing its chemical reactivity and distinguishes it from its mono-alkylated or unsubstituted parent compounds.

The most immediate consequence of this α,α-disubstitution is the absence of any remaining acidic α-protons. libretexts.org In the acetoacetic ester synthesis, the acidity of the α-hydrogens (pKa ≈ 11 in ethyl acetoacetate) is crucial for forming the enolate needed for alkylation. ucalgary.ca With two ethyl groups present, this compound cannot be deprotonated at the alpha-carbon, and therefore, it is incapable of undergoing further alkylation or acylation reactions at this site. This feature makes it a terminal product in sequential alkylation syntheses.

Furthermore, the two ethyl groups introduce significant steric hindrance around the alpha-carbon and the adjacent carbonyl and ester groups. This steric bulk can influence the rate and feasibility of reactions involving these functional groups. For instance, the hydrolysis of the ester group, a necessary step for decarboxylation to the corresponding ketone, can be more difficult compared to less sterically congested esters. [11 from first search]

Another significant reaction pathway enabled by the α,α-disubstitution is C-C bond cleavage under basic conditions, a reaction known as a retro-Claisen condensation. It has been documented that this compound, when treated with a base like alcoholic sodium ethoxide, can be cleaved to yield ethyl diethylacetate and ethyl acetate. sciencemadness.org This cleavage reaction is a characteristic fate of α,α-disubstituted β-keto esters and represents a competing pathway to hydrolysis and decarboxylation, highlighting the profound impact of the diethyl substitution on the molecule's reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3 B167763 Ethyl 2,2-diethylacetoacetate CAS No. 1619-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-diethyl-3-oxobutanoate
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InChI

InChI=1S/C10H18O3/c1-5-10(6-2,8(4)11)9(12)13-7-3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIQRLLXVVSKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60167269
Record name Ethyl 2,2-diethylacetoacetate
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1619-57-4
Record name Ethyl 2,2-diethyl-3-oxobutanoate
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Record name Ethyl 2,2-diethylacetoacetate
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Record name Ethyl 2,2-diethylacetoacetate
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Record name Ethyl 2,2-diethylacetoacetate
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Synthetic Methodologies for Ethyl 2,2 Diethylacetoacetate

Established Synthetic Routes

The laboratory-scale synthesis of ethyl 2,2-diethylacetoacetate is achieved through several well-documented routes. These methods offer versatility and are foundational to understanding the compound's chemical behavior.

Condensation Reactions for this compound Formation

Condensation reactions are a cornerstone in the synthesis of β-keto esters like ethyl acetoacetate (B1235776), the precursor to this compound. The most prominent of these is the Claisen condensation. openstax.orglibretexts.org In this reaction, two molecules of an ester, such as ethyl acetate (B1210297), react in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester. libretexts.orgresearchgate.net The mechanism is akin to the aldol (B89426) condensation, involving the nucleophilic attack of an ester enolate on the carbonyl group of a second ester molecule. openstax.orglibretexts.org The use of a full equivalent of base is crucial as it deprotonates the product, driving the reaction to completion. openstax.orglibretexts.org

While the direct synthesis of this compound via a one-pot condensation reaction is not the standard approach, the principles of condensation are fundamental to creating the ethyl acetoacetate backbone, which is subsequently alkylated.

Esterification Processes Involving 2,2-diethylacetoacetic Acid Derivatives

Esterification is a direct method for producing esters from carboxylic acids and alcohols, typically catalyzed by a strong acid like concentrated sulfuric acid. savemyexams.comchemguide.co.ukolabs.edu.in This reversible reaction involves heating the reactants, and the equilibrium can be shifted towards the product by removing the water formed. chemguide.co.uklibretexts.org

In the context of this compound, this would involve the reaction of 2,2-diethylacetoacetic acid with ethanol (B145695). However, the more common pathway involves the synthesis of the parent ester, ethyl acetoacetate, first, followed by alkylation. The hydrolysis of this compound, the reverse of esterification, can be achieved using either acidic or basic conditions to yield 2,2-diethylacetoacetic acid and ethanol. libretexts.org

ReactantsProductCatalystConditions
2,2-diethylacetoacetic acid, EthanolThis compound, WaterConcentrated H₂SO₄Heating

This table outlines the theoretical esterification reaction for the direct synthesis of this compound.

Alkylation Strategies on Acetoacetic Esters Leading to 2,2-diethyl Substitution

The most prevalent and versatile method for synthesizing this compound is the sequential alkylation of ethyl acetoacetate. libretexts.org Ethyl acetoacetate is an active methylene (B1212753) compound, meaning the hydrogens on the α-carbon are particularly acidic due to the presence of two flanking carbonyl groups. shivajicollege.ac.inwordpress.com This acidity allows for the formation of a stable enolate ion upon treatment with a base like sodium ethoxide. shivajicollege.ac.in

The synthesis proceeds in two main steps:

Monoalkylation: The enolate of ethyl acetoacetate acts as a nucleophile and reacts with an ethyl halide (e.g., bromoethane (B45996) or iodoethane) in an SN2 reaction to form ethyl 2-ethylacetoacetate. libretexts.orgshivajicollege.ac.in

Dialkylation: The resulting ethyl 2-ethylacetoacetate still possesses one acidic α-hydrogen. A second deprotonation with a strong base generates a new enolate, which can then be alkylated with another molecule of an ethyl halide to yield the final product, this compound. libretexts.orgshivajicollege.ac.in

This stepwise alkylation is a powerful tool for creating a variety of substituted β-keto esters. libretexts.org

Starting MaterialReagentsIntermediateReagents (2nd step)Final Product
Ethyl acetoacetate1. Sodium ethoxide2. BromoethaneEthyl 2-ethylacetoacetate1. Sodium ethoxide2. BromoethaneThis compound

This table details the stepwise alkylation process for the synthesis of this compound.

Industrial-Scale Preparation Techniques for this compound

For large-scale production, efficiency, cost-effectiveness, and safety are paramount. Industrial methods for preparing this compound often focus on optimizing the established laboratory routes.

Continuous Flow Processes for Optimized Synthesis

Continuous flow chemistry offers significant advantages for industrial synthesis, including improved heat and mass transfer, enhanced safety, and higher yields. A process for the continuous flow synthesis of related β-amino crotonates has been developed, which involves reacting a ketonic ester like ethyl acetoacetate with a base. google.com This technology could be adapted for the alkylation steps in the synthesis of this compound, allowing for precise control over reaction parameters and residence times, potentially leading to higher purity and yield. google.com For instance, a continuous flow experiment in a tubular reactor demonstrated product yields of up to 94% at 50°C for a related reaction. google.com

Advanced Catalytic Systems in Large-Scale Production

The choice of catalyst is critical in large-scale synthesis. While traditional methods use stoichiometric amounts of base, modern approaches explore the use of more advanced catalytic systems. For related reactions, various catalysts have been investigated, including metal salts, metal triflates, and solid-supported reagents. researchgate.net For example, in the synthesis of β-enamino ketones and esters, heterogeneous catalysts like boron oxide on alumina (B75360) have proven effective under solvent-free conditions. researchgate.net The development of reusable and highly active catalysts, such as magnetic nano-catalysts, is an area of ongoing research that could be applied to the synthesis of this compound to create more environmentally friendly and economical industrial processes. researchgate.net Neodymium-based catalysts, often used in polymerization, have also shown effectiveness in reactions involving related ester compounds, indicating a potential for broader application in organic synthesis. rsc.org

Reactivity and Reaction Pathways of Ethyl 2,2 Diethylacetoacetate

General Reactivity Profile as a β-Keto Ester

The chemical behavior of Ethyl 2,2-diethylacetoacetate is largely dictated by the presence of both a ketone and an ester group, separated by a methylene (B1212753) group. This arrangement confers unique reactivity upon the molecule.

Enolate Formation and Nucleophilic Reactivity at the Alpha-Carbon

A key characteristic of β-keto esters like this compound is the acidity of the α-hydrogens, situated on the carbon between the two carbonyl groups. ucalgary.calibretexts.org However, in the case of this compound, the α-carbon is fully substituted with two ethyl groups, meaning it lacks acidic α-hydrogens. thsci.comthermofisher.comnih.gov This structural feature prevents the typical enolate formation at the α-carbon that is characteristic of other β-keto esters. ucalgary.calibretexts.org

In contrast, related compounds with α-hydrogens, such as ethyl acetoacetate (B1235776), readily form a resonance-stabilized enolate ion upon treatment with a base like sodium ethoxide. ucalgary.camlsu.ac.inlibretexts.org This enolate is a potent nucleophile and can participate in various reactions, including alkylation. libretexts.orgwikipedia.org The absence of α-hydrogens in this compound precludes this type of reactivity.

Ester Group Reactivity: Hydrolysis and Transesterification Pathways

The ester group in this compound is susceptible to both hydrolysis and transesterification reactions.

Hydrolysis: The ester can be cleaved through hydrolysis. For instance, pyrolysis of ethyl α,α-diethylacetoacetate at 500°C results in a 33% conversion to 3-ethyl-2-pentanone. dss.go.th Basic hydrolysis has also been reported to yield the corresponding ketone. dss.go.th In contrast, hydrolysis of monosubstituted or unsubstituted β-keto esters can lead to either a ketone (ketonic hydrolysis) or a carboxylic acid (acid hydrolysis), depending on the reaction conditions. shivajicollege.ac.in

Transesterification: This process involves the exchange of the ethyl group of the ester with another alcohol. nih.govresearchgate.net Transesterification is a valuable method for creating a variety of esters from a common starting material. nih.govresearchgate.net Various catalysts, including those based on transition metals, have been shown to be effective for the transesterification of β-keto esters. ajgreenchem.com

Specific Reaction Types and Chemical Transformations

Beyond its general reactivity, this compound can undergo specific chemical transformations, including oxidation and reduction.

Oxidation Reactions and Characterization of Oxidative Products

Information regarding the specific oxidation reactions of this compound is limited in the provided search results. However, general oxidation of similar organic compounds can lead to the formation of ketones or carboxylic acids.

Reduction Reactions and Characterization of Reduced Products

The reduction of β-keto esters can yield β-hydroxy esters. For example, the reduction of ethyl acetoacetate produces ethyl 3-hydroxybutyrate. wikipedia.org The choice of reducing agent is crucial; for instance, sodium borohydride (B1222165) (NaBH4) is a milder agent that selectively reduces the ketone functionality, while lithium aluminum hydride (LiAlH4) is more powerful and can reduce both the ketone and the ester groups. uwo.ca

Enzymatic reductions, such as those using baker's yeast, have been employed for the asymmetric reduction of β-keto esters to produce chiral β-hydroxy esters with high enantiomeric excess. uwo.caethz.ch For instance, the yeast reduction of ethyl acetoacetate can yield (S)-(+)-ethyl 3-hydroxybutanoate. ethz.ch Similar microbial reductions have been applied to other substituted β-keto esters, such as ethyl 2-methylacetoacetate (B1246266), using strains of Agromyces. researchgate.net

Nucleophilic Substitution Reactions Involving the Ester Moiety

The ester group of this compound can undergo nucleophilic substitution. A prime example is the transesterification reaction discussed earlier, where an incoming alcohol acts as a nucleophile, leading to the exchange of the alkoxy group of the ester. nih.govresearchgate.netajgreenchem.com

Carbon-Carbon Bond Forming Reactions

The reactivity of this compound is centered around its carbonyl and ester functionalities, enabling its participation in several key carbon-carbon bond-forming reactions.

Alkylation Reactions of the Diethylated Alpha-Carbon

A notable characteristic of this compound is the absence of acidic protons on the α-carbon, which is fully substituted with two ethyl groups. nih.gov This structural feature prevents its direct use as a nucleophile in typical enolate alkylation reactions that are common for mono-substituted or unsubstituted β-keto esters like ethyl acetoacetate. shivajicollege.ac.inwikipedia.org In those cases, deprotonation of the α-carbon creates a nucleophilic enolate that can react with alkyl halides. shivajicollege.ac.inlibretexts.org

However, the reactivity of the ester group in this compound can be harnessed. For instance, reactions with Grignard reagents can lead to the formation of tertiary alcohols. A specific example involves the reaction of a phenylethylmagnesium bromide Grignard reagent with diethyl acetoacetate to introduce a phenylethyl substituent. While this example uses diethyl acetoacetate, a similar principle would apply to this compound, where the Grignard reagent would attack the ketone carbonyl.

Aldol-Type Condensations with Carbonyl Partners

Aldol-type condensations typically involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone. askthenerd.comsigmaaldrich.com Due to the lack of α-hydrogens, this compound cannot form an enolate itself and therefore cannot act as the nucleophilic component in a traditional aldol (B89426) reaction. However, it can potentially act as the electrophilic partner, reacting with an enolate derived from another carbonyl compound.

In a related context, mixed aldol condensations are possible where one carbonyl partner, like ethyl acetoacetate, which has acidic α-hydrogens, can be converted into its enolate and react with another carbonyl compound, such as benzaldehyde. askthenerd.com This highlights the necessity of an enolizable carbonyl compound for the reaction to proceed.

Knoevenagel Condensation Derivatives

The Knoevenagel condensation is a modification of the aldol condensation where a nucleophilic addition of an active hydrogen compound to a carbonyl group is followed by dehydration. wikipedia.org The active hydrogen component typically has the form Z−CH₂−Z or Z−CHR−Z, where Z is an electron-withdrawing group. wikipedia.org Common examples of such active methylene compounds include diethyl malonate, ethyl acetoacetate, and cyanoacetic acid. wikipedia.org

Given that this compound lacks the requisite active methylene protons, it cannot directly participate as the nucleophilic component in a Knoevenagel condensation. However, derivatives can be prepared from related starting materials. For example, ethyl cyanoacetate (B8463686) readily undergoes Knoevenagel condensation with various aldehydes. rsc.orgresearchgate.netscielo.org.mx

Mannich Reactions for Hexahydropyrimidine (B1621009) Derivatives

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic α-hydrogen of a carbonyl compound with an aldehyde and a primary or secondary amine or ammonia (B1221849). wikipedia.orgbyjus.combuchler-gmbh.com The final product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

A study has shown that the condensation of ethyl acetoacetate with formaldehyde (B43269) and primary amines in methanol (B129727) at 65°C leads to the formation of hexahydropyrimidine derivatives in high yields. researchgate.net This reaction proceeds through a Mannich-type mechanism. researchgate.net While this specific example uses ethyl acetoacetate, which possesses active methylene hydrogens, the synthesis of hexahydropyrimidine derivatives from this compound would require a different mechanistic pathway due to the absence of these acidic protons.

Cyclization Reactions and Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrimidine (B1678525) derivatives.

Formation of Pyrimidine Derivatives via Biginelli-Type Reactions

The Biginelli reaction is a multicomponent reaction that traditionally involves the condensation of an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgnih.govjsynthchem.com This reaction is a cornerstone in the synthesis of a wide range of biologically active pyrimidine derivatives. chemicalbook.comorientjchem.org

While the classical Biginelli reaction utilizes β-keto esters with α-hydrogens, modifications of this reaction can accommodate substrates like this compound. The reaction mechanism typically proceeds through a series of bimolecular reactions, including condensation and cyclization steps. wikipedia.org In a modified approach, a five-component condensation reaction has been reported where a Biginelli dihydropyrimidinone intermediate, formed from a urea, a β-keto ester, and formaldehyde, undergoes a subsequent hetero Diels-Alder reaction. frontiersin.org

The synthesis of pyrimidine derivatives is of significant interest due to their presence in numerous natural products and pharmaceuticals. chemicalbook.com For instance, new target compounds with potential antihypertensive activities have been prepared through a one-pot reaction of thiourea, ethyl acetoacetate, and various aldehydes in an acidic medium. nih.gov

Synthesis of Other Aza-Heterocyclic Compounds utilizing this compound

No specific examples or established methodologies were found in the reviewed literature for the synthesis of aza-heterocyclic compounds, such as pyrazoles, pyrimidines, or pyridines, using this compound as a starting material. The typical reactions, like the Knorr pyrazole (B372694) synthesis or the Biginelli reaction, require a β-ketoester with enolizable protons, a feature absent in this compound.

Construction of Fused Heterocyclic Systems

Similarly, there is no available research demonstrating the utility of this compound in the construction of fused heterocyclic systems, such as quinolines or coumarins. Syntheses like the Combes quinoline (B57606) synthesis or the Pechmann condensation are reliant on the reactivity of the active methylene group in the β-dicarbonyl reactant to facilitate the necessary cyclization and condensation steps. The substitution pattern of this compound precludes these reaction pathways.

Due to this lack of foundational data, it is not possible to provide a detailed, research-backed article on these specific topics for the compound .

Advanced Applications of Ethyl 2,2 Diethylacetoacetate in Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Synthesis

Ethyl 2,2-diethylacetoacetate serves as a fundamental starting material in the synthesis of intricate molecular architectures. Its chemical structure, featuring a reactive keto-ester functional group, allows for a variety of chemical transformations, making it a versatile tool for organic chemists.

Precursor in Pharmaceutical Synthesis

The pharmaceutical industry extensively utilizes this compound and its derivatives as precursors for a range of therapeutic agents. Its structural framework is integral to the synthesis of various classes of drugs.

Antipyretics and Analgesics: While direct synthesis of common antipyretics and analgesics from this compound is not the primary route, the related compound, ethyl acetoacetate (B1235776), is a key precursor in the synthesis of antipyrine. wordpress.com Antipyrine and its derivatives are known for their antipyretic (fever-reducing) and analgesic (pain-relieving) properties. The fundamental pyrazolone (B3327878) structure found in these drugs can be constructed using β-keto esters like ethyl acetoacetate.

Calcium Channel Blockers and Antihypertensive Agents: Ethyl acetoacetate is a crucial component in the Biginelli and Hantzsch reactions, which are classic methods for synthesizing dihydropyrimidines and 1,4-dihydropyridines, respectively. nih.govasianpubs.orgpsu.eduijpsr.com These heterocyclic scaffolds are the core of several calcium channel blockers used to treat hypertension and other cardiovascular diseases. nih.govasianpubs.orgpsu.eduijpsr.com For instance, nifedipine, a well-known calcium channel blocker, and related antihypertensive agents are synthesized using this approach. nih.govpsu.edu The synthesis involves the condensation of an aldehyde, a β-keto ester like ethyl acetoacetate, and urea (B33335) or a related compound. psu.eduijpsr.com Modifications of this reaction have been developed to improve yields and employ greener chemical processes. psu.eduijpsr.com Research has also explored the synthesis of novel pyrimidine (B1678525) derivatives with potential antihypertensive activity. researchgate.net The development of new antihypertensive drugs is an active area of research, with a focus on creating compounds with improved efficacy and safety profiles. mdpi.comnih.gov

Intermediate in Agrochemical Development

In the field of agrochemicals, α-methyl-β-ketoesters, which can be derived from β-ketoesters, are valuable intermediates for producing fungicides and herbicides. google.comgoogle.com The trifluoromethylpyridine moiety, a key component in some modern agrochemicals, can be synthesized using trifluoromethyl-containing building blocks in cyclocondensation reactions. nih.gov While direct applications of this compound in widely known commercial agrochemicals are not extensively documented in the provided results, the broader class of β-ketoesters plays a role in the synthesis of various pesticides.

Utility in Specialty Chemicals and Fine Chemicals Production

This compound and its analogs are employed in the production of various specialty and fine chemicals.

Dyes and Pigments: The reactivity of β-keto esters makes them useful in the synthesis of heterocyclic compounds that can serve as dyes. For example, pyridone derivatives, which can be synthesized from ethyl acetoacetate, are used to create azo disperse dyes for polyester (B1180765) fabrics. scirp.org These dyes exhibit a range of bright colors. scirp.org

Synthesis of Biologically Active Compounds Through this compound Intermediates

The versatility of this compound extends to the synthesis of a variety of biologically active compounds beyond the major drug classes mentioned earlier. Its ability to participate in diverse chemical reactions allows for the construction of complex molecular frameworks with potential therapeutic applications. For instance, derivatives of this compound are explored as precursors for drugs targeting diseases like diabetes and cancer.

Applications in Material Science

Beyond the realm of life sciences, this compound finds applications in the field of material science, particularly in the development of advanced coatings.

Coatings Development

This compound is utilized in the production of coatings for specific technological applications. biosynth.com One notable use is in the formulation of electrophotographic toners. biosynth.com It can also react with silicon and zirconium to form coatings that are useful in creating acceptor materials for electron transfer layers in these toners. biosynth.com Furthermore, related compounds like diethylacetoacetate aluminum diisopropylate are used as additives in the protective layers of electrophotographic photoreceptors to enhance their properties. google.com.pg

Mechanistic and Theoretical Investigations of Ethyl 2,2 Diethylacetoacetate Reactions

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction pathways for ethyl 2,2-diethylacetoacetate relies heavily on kinetic and spectroscopic analysis. These methods provide empirical data on reaction rates and structural changes throughout a chemical transformation.

Kinetic studies are fundamental to determining the rate-determining step of a reaction. For reactions involving this compound, the rate of reaction can be monitored by measuring the change in concentration of the reactant or product over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The data can then be used to derive a rate law, which describes the mathematical relationship between the reactant concentrations and the reaction rate. libretexts.org For example, in a potential hydrolysis reaction, kinetic data would reveal whether the reaction is first or second order, providing insight into the molecularity of the slowest step. Furthermore, kinetic isotope effect (KIE) studies, while more commonly applied to reactions involving the breaking of C-H bonds, could theoretically be used by isotopically labeling other positions, such as the carbonyl carbon (¹³C), to probe the mechanism. acs.orgwikipedia.org

Spectroscopic methods are indispensable for identifying reactants, intermediates, and products.

Infrared (IR) Spectroscopy: IR spectroscopy is used to track changes in functional groups. nih.gov For instance, in a reduction reaction of this compound, the disappearance of the strong carbonyl (C=O) absorption bands (typically around 1715-1740 cm⁻¹) and the appearance of a broad hydroxyl (O-H) band (around 3200-3600 cm⁻¹) would confirm the conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of molecules. nih.gov By analyzing the chemical shifts, splitting patterns, and integration of signals, the structure of reaction products can be determined. The absence of a signal for an α-proton in the ¹H NMR spectrum of this compound is a key feature confirming its structure.

Table 1: Hypothetical Spectroscopic Data for the Reduction of this compound

Compound Key IR Peaks (cm⁻¹) Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
This compound ~1740 (ester C=O), ~1715 (ketone C=O)0.8 (t, 6H, CH₃ of ethyl), 1.2 (t, 3H, CH₃ of ester), 1.9 (q, 4H, CH₂ of ethyl), 2.1 (s, 3H, acetyl CH₃), 4.1 (q, 2H, OCH₂ of ester)~205 (ketone C=O), ~170 (ester C=O), ~60 (OCH₂), ~55 (quaternary α-C), various alkyl signals
Ethyl 3-hydroxy-2,2-diethylbutanoate (Product) 3500-3200 (broad, O-H), ~1730 (ester C=O)0.8 (t, 6H), 1.2 (t, 3H), ~1.5 (d, 3H, CH₃-CHOH), ~1.7 (m, 4H), ~3.8 (q, 1H, CHOH), 4.1 (q, 2H)~175 (ester C=O), ~70 (CHOH), ~60 (OCH₂), ~50 (quaternary α-C), various alkyl signals

Computational Chemistry Approaches

Theoretical and computational methods provide a molecular-level understanding that complements experimental findings. These approaches are used to model reaction energetics, visualize transition states, and predict molecular properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to calculate the geometries and energies of reactants, products, and transition states, thereby mapping out the potential energy surface of a reaction. researchgate.net For a reaction involving this compound, DFT could be used to:

Model Transition States: Identify the structure of the highest energy point along the reaction coordinate, providing insight into the geometry required for the reaction to occur.

Calculate Activation Barriers: Determine the energy difference between the reactants and the transition state (the activation energy). This allows for theoretical prediction of reaction rates and comparison between different possible pathways. acs.org

For example, in a Claisen condensation-type reaction, which for this compound cannot proceed via the typical α-carbon deprotonation, DFT could be used to explore alternative pathways, such as those involving the γ-carbon enolate. wikipedia.org

Table 2: Hypothetical DFT-Calculated Relative Energies for a Reaction Pathway

Species Description Relative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Reagent0.0 (Reference)
Transition State 1First energetic barrier+25.4
IntermediateA metastable species formed during the reaction+5.2
Transition State 2Second energetic barrier+18.7
ProductsFinal chemical species formed-15.1

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. ua.ac.be When combined with reactive force fields (e.g., ReaxFF), MD simulations can be used to study chemical reactions, including bond formation and cleavage. mdpi.comrwth-aachen.de This approach, often termed reactive MD (rMD), can uncover complex reaction mechanisms without pre-defining a specific reaction coordinate.

For this compound, rMD simulations could be applied to study its behavior under various conditions, such as pyrolysis or combustion. dss.go.th The simulation would track the trajectories of all atoms in the system, revealing the sequence of elementary steps, identifying short-lived intermediates, and building a comprehensive reaction network. chemrxiv.org This method is particularly useful for exploring complex systems where multiple competing reaction pathways may exist. rwth-aachen.de

Once new compounds are synthesized from this compound, in-silico methods can be used to predict their interactions with other molecules, such as biological macromolecules or material surfaces. Techniques like molecular docking and MD simulations are employed to:

Predict Binding Modes: Determine the preferred orientation of a derived compound when it binds to a receptor's active site.

Estimate Binding Affinity: Calculate the free energy of binding, which correlates with the strength of the interaction.

Simulate intermolecular forces: Analyze the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize a molecular complex.

These predictive studies are crucial in fields like drug discovery and materials science for screening potential candidates and guiding further experimental work.

Molecular Dynamics Simulations of Reaction Pathways

Structure-Reactivity Relationship Analysis

The relationship between a molecule's structure and its chemical reactivity is a central theme in organic chemistry. For this compound, the most defining structural feature is the substitution pattern at the α-carbon.

The presence of two ethyl groups at the α-carbon has a profound impact on the reactivity of this compound when compared to ethyl acetoacetate (B1235776) or its mono-alkylated derivatives.

Acidity and Enolate Formation: Ethyl acetoacetate has two acidic α-protons (pKa ≈ 11 in water), which are readily removed by a base to form a resonance-stabilized enolate. fiveable.mewikipedia.org This enolate is a key intermediate in many reactions, including the acetoacetic ester synthesis for making ketones. wikipedia.orglibretexts.org this compound, however, has no α-protons. Consequently, it cannot form an enolate at the α-position, rendering it unreactive in typical α-alkylation or condensation reactions. Its reactivity must therefore be directed to other positions, such as the γ-carbon (the acetyl methyl group), which can be deprotonated by a very strong base (like LDA) to form a dianion equivalent. wikipedia.org

Steric Hindrance: The two ethyl groups create significant steric bulk around the α-carbon and the adjacent carbonyl groups. This steric hindrance slows down or prevents reactions that require a nucleophile or electrophile to approach this position. msu.edu For example, nucleophilic attack at the ketone or ester carbonyl carbon is sterically more hindered than in the unsubstituted ethyl acetoacetate. This steric effect can alter reaction selectivity, favoring attack at less hindered sites or leading to different reaction products altogether. Studies on related systems have shown that increasing alkyl substitution at the α-carbon generally decreases reaction rates for substitution reactions. acs.orgmsu.edu

Table 3: Comparison of α-Substituted Acetoacetates

Compound Structure α-Hydrogens Key Reactivity Features
Ethyl acetoacetate CH₃C(O)CH₂CO₂Et2Acidic α-hydrogens; readily forms α-enolate; undergoes alkylation and condensation at the α-carbon. wikipedia.org
Ethyl 2-ethylacetoacetate CH₃C(O)CH(Et)CO₂Et1One acidic α-hydrogen; can form an α-enolate; can be further alkylated once at the α-carbon.
This compound CH₃C(O)C(Et)₂CO₂Et0No acidic α-hydrogens; cannot form an α-enolate; unreactive in typical α-alkylation; sterically hindered. msu.edu

Stereochemical Considerations in Asymmetric Synthesis Utilizing Derivatives

The inherent structure of this compound, which lacks a proton at the α-carbon, precludes direct asymmetric functionalization at this position. Consequently, investigations into stereocontrolled reactions necessitate the use of its derivatives. Asymmetric synthesis involving derivatives of β-keto esters, such as those analogous to this compound, is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with specific stereochemistries. The primary strategies for achieving such control involve the temporary installation of a chiral auxiliary or the use of a chiral catalyst. These approaches allow for the creation of new stereogenic centers, often with high levels of diastereo- or enantioselectivity.

A fundamental principle in these transformations is the formation of a rigid, well-defined transition state where one face of the prochiral enolate is shielded. This facial bias dictates the trajectory of the incoming electrophile, resulting in the preferential formation of one stereoisomer.

Diastereoselective Alkylation via Chiral Auxiliaries

One of the most reliable methods for introducing chirality is through the use of chiral auxiliaries. wikipedia.org In this approach, an achiral β-keto ester derivative is covalently bonded to a chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct the stereochemical course of subsequent reactions.

For instance, β-keto esters can be converted into chiral enol ethers by forming an acetal (B89532) with a chiral diol. The subsequent alkylation of the enolate derived from this acetal proceeds with high diastereoselectivity, as the bulky auxiliary effectively blocks one face of the molecule. Research has demonstrated that chiral cyclic diols are excellent auxiliaries for the asymmetric alkylation of β-keto esters. researchgate.net For example, the alkylation of enol ethers derived from the acetal of ethyl 2-methylacetoacetate (B1246266) and (S,S)-cyclohexane-1,2-diol consistently yields products with high diastereomeric excess. researchgate.net After the desired alkyl group is installed, the auxiliary can be cleaved to reveal the α-substituted β-keto ester, now bearing a chiral quaternary carbon center.

Table 1: Asymmetric Alkylation of a β-Keto Ester Derivative Using a Chiral Auxiliary

Entry Alkylating Agent (R-X) Product Diastereomeric Excess (de) Yield (%)
1 Methyl Iodide 92% 70%
2 Ethyl Iodide >95% 65%
3 Propyl Iodide >95% 52%
4 Benzyl Bromide >95% 68%

Data derived from studies on the diastereoselective alkylation of the enol ether of ethyl 2-methylacetoacetate using (S,S)-cyclohexane-1,2-diol as the chiral auxiliary. researchgate.net

Enantioselective α-Functionalization via Chiral Catalysis

The development of chiral catalysts has provided a more atom-economical approach to asymmetric synthesis, as only a substoichiometric amount of the chiral material is required. Various catalytic systems have been successfully applied to the α-functionalization of β-keto ester derivatives.

Asymmetric Amination: Chiral calcium phosphate (B84403) catalysts have been developed for the enantioselective amination of β-keto esters, producing α-amino-β-keto ester derivatives with excellent enantioselectivities (up to 99% ee) and high yields. nih.gov

Asymmetric Cyanation: The creation of optically active α-cyano-β-keto esters containing a chiral quaternary carbon can be achieved using chiral tin alkoxide catalysts. thieme-connect.com These reactions proceed in good to high yields and with significant enantiomeric excess. thieme-connect.com

Asymmetric Mannich Reaction: The catalytic asymmetric direct Mannich reaction of β-keto esters with N-tosyl-α-imino esters can be catalyzed by chiral bisoxazoline/Cu(OTf)₂ complexes. nih.gov This method is effective for creating a chiral quaternary carbon center, with tert-butyl esters of β-keto esters providing the best results in terms of yield and stereoselectivity (up to 95% ee). nih.gov

Table 2: Chiral Catalyst-Mediated Asymmetric α-Functionalization of β-Keto Ester Derivatives

Reaction Type Chiral Catalyst System Substrate Example Enantiomeric Excess (ee)
α-Amination (S)-BINOL Chiral Calcium Phosphate Ethyl 2-oxocyclopentanecarboxylate up to 99%
α-Cyanation (R)-BINOL-derived Chiral Tin Alkoxide tert-Butyl 2-oxoindane-1-carboxylate 83%
Mannich Reaction Chiral tert-butyl-bisoxazoline/Cu(OTf)₂ tert-Butyl 2-oxocyclohexanecarboxylate up to 95%

Data sourced from various studies on the enantioselective functionalization of β-keto esters. nih.govthieme-connect.comnih.gov

Diastereoselective Reduction of the Ketone Moiety

Once an α-substituted β-keto ester derivative has been synthesized, the ketone can be reduced to a hydroxyl group, creating a second stereocenter. The relative configuration of this new center (syn or anti to the existing α-substituent) can be controlled by the choice of reducing agent and reaction conditions. researchgate.net

syn-Selective Reduction: This is typically achieved through chelation control. The use of a strongly chelating Lewis acid, such as titanium tetrachloride (TiCl₄), forces the β-keto ester to adopt a rigid, cyclic conformation. The reducing agent, for example, a pyridine-borane complex, then attacks from the less hindered face, leading to the syn-β-hydroxy ester with high diastereoselectivity. researchgate.net

anti-Selective Reduction: Non-chelation control is used to favor the anti product. In a coordinating solvent like THF, a non-chelating Lewis acid such as cerium trichloride (B1173362) (CeCl₃) is used. The substrate adopts an open-chain conformation to minimize dipole-dipole interactions. A sterically demanding reducing agent, like lithium triethylborohydride (LiEt₃BH), then approaches from the least hindered direction, resulting in the formation of the anti isomer. researchgate.net

Table 3: Diastereoselective Reduction of α-Substituted β-Keto Esters

Desired Isomer Lewis Acid Reducing Agent Typical Diastereomeric Ratio (dr)
syn TiCl₄ Pyridine (B92270) Borane up to 99:1
anti CeCl₃ LiEt₃BH >95:5

Data derived from studies on the diastereoselective reduction of α-alkyl-β-keto esters. researchgate.net

These mechanistic and theoretical principles allow for the rational design of synthetic routes to access specific stereoisomers of compounds derived from β-keto esters, providing essential building blocks for pharmaceuticals and other complex molecular targets.

Analytical Characterization Techniques in Research Involving Ethyl 2,2 Diethylacetoacetate

Spectroscopic Methods for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for determining the molecular structure of compounds synthesized from ethyl 2,2-diethylacetoacetate. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the structure of this compound and its reaction products. sigmaaldrich.combhu.ac.in

For this compound itself, the ¹H NMR spectrum shows characteristic signals corresponding to the different types of protons in the molecule. nih.gov The ethyl ester group exhibits a triplet and a quartet, while the two equivalent ethyl groups attached to the quaternary carbon show another overlapping triplet and quartet. The methyl protons of the acetyl group appear as a distinct singlet.

In ¹³C NMR, each unique carbon atom in the molecule produces a separate signal. bhu.ac.in This allows for the direct observation of the carbon skeleton, including the quaternary α-carbon and the carbonyl carbons of the ketone and ester groups, which appear at distinct chemical shifts. organicchemistrydata.org

In synthetic applications, such as the formation of coumarin (B35378) derivatives from reactions involving diethyl acetoacetate (B1235776), NMR is used to confirm the structure of the final product. medcraveonline.com For example, the formation of a heterocyclic ring would be confirmed by the appearance of new signals in the aromatic region of the ¹H NMR spectrum and the corresponding signals for sp²-hybridized carbons in the ¹³C NMR spectrum. medcraveonline.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are dependent on the solvent and spectrometer frequency. The following are typical values.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Ester -O-CH₂-CH₃~1.2 (triplet)~14
Ester -O-CH₂-CH₃~4.1 (quartet)~61
α-Carbon -C-(CH₂-CH₃)₂~0.8 (triplet)~8
α-Carbon -C-(CH₂-CH₃)₂~1.9 (quartet)~25
Quaternary α-Carbon -~65
Acetyl -C(=O)-CH₃~2.1 (singlet)~27
Ketone Carbonyl -C(=O)--~205
Ester Carbonyl -C(=O)-O--~171

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov For this compound, the IR spectrum is dominated by strong absorption bands characteristic of its two carbonyl groups. nih.gov

The ketone (C=O) stretch typically appears at a higher wavenumber (around 1715-1725 cm⁻¹) compared to the ester (C=O) stretch (around 1735-1745 cm⁻¹), although the exact positions can be influenced by the molecular environment. The presence of two distinct C=O bands is a key indicator of the β-ketoester functionality. Additionally, strong C-O stretching vibrations from the ester group are visible in the 1100-1300 cm⁻¹ region. nih.gov

When this compound is used as a reactant, IR spectroscopy is invaluable for monitoring the reaction. For instance, in the synthesis of pyrimidine (B1678525) derivatives, the disappearance of the ketone C=O band and the appearance of new bands, such as N-H or O-H stretches, would signify the successful transformation of the starting material. psu.eduijpsr.com

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Ester C=O Stretch ~1740
Ketone C=O Stretch ~1720
C-O Stretch ~1200-1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragments. In the mass spectrum of this compound, a molecular ion peak ([M]⁺) corresponding to its molecular weight can be observed. nih.gov

The fragmentation pattern gives further structural clues. Common fragmentation pathways for esters and ketones include the loss of small neutral molecules or radicals. For this compound, characteristic fragments may arise from the loss of the ethoxy group (-OC₂H₅), the acetyl group (-COCH₃), or cleavage at the α-carbon. nih.gov In research involving the synthesis of new compounds, MS is a primary technique used to confirm that the product has the expected molecular weight. psu.eduijpsr.com

Table 3: Selected Mass Spectrometry Data (m/z) for this compound

m/z Value Possible Fragment Identity
186 Molecular Ion [M]⁺
143 [M - COCH₃]⁺
129 [M - C₂H₅ - CO]⁺ or other rearrangements
101 Further fragmentation

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of this compound and for analyzing the composition of complex reaction mixtures.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. oiv.int this compound and many of its common reactants and byproducts are sufficiently volatile for GC analysis. The method is frequently used to assess the purity of the compound, with commercial suppliers often specifying purity as determined by GC. thermofisher.com

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. scirp.org Separation occurs based on the differential partitioning of components between the two phases. A flame ionization detector (FID) is commonly used for detection. rasayanjournal.co.in

GC is also employed to monitor the progress of reactions. For example, in the production of derivatives like alkyl 2-ethoxymethylene acetoacetate, GC analysis can be used to determine the yield and purity of the product in the reaction mixture. google.com

Table 4: Typical Parameters for Gas Chromatography (GC) Analysis

Parameter Description/Example
Column Capillary column, e.g., DB-1 (100% dimethylpolysiloxane) or DB-624. scirp.orgrasayanjournal.co.in
Carrier Gas Helium or Nitrogen.
Injector Temp. Typically 250 °C or higher to ensure rapid vaporization. scielo.br
Oven Program A temperature ramp, e.g., starting at 40-50 °C and increasing to over 200 °C, to separate compounds with different boiling points. scirp.org

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). rasayanjournal.co.inscielo.br |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are non-volatile or thermally unstable. sigmaaldrich.com While GC is suitable for this compound itself, HPLC is often the preferred method for monitoring reactions that produce larger, less volatile products or for isolating these products from a complex mixture.

A specific reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the polarity of the analytes. This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities or products. sielc.com

Green Chemistry Approaches in the Study of Ethyl 2,2 Diethylacetoacetate

Solvent-Free Reaction Methodologies for Synthesis

The conventional synthesis of ethyl 2,2-diethylacetoacetate involves the sequential alkylation of ethyl acetoacetate (B1235776), typically using a base like sodium ethoxide in an ethanol (B145695) solvent. openstax.orglibretexts.org Green chemistry seeks to replace such processes with solvent-free methods to reduce volatile organic compound (VOC) emissions and simplify product purification. shd-pub.org.rs

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis. orientjchem.org Methodologies such as "Grindstone Chemistry," which involves the grinding of solid reactants with a mortar and pestle, can initiate reactions through friction, providing energy efficiently and reducing waste. researchgate.net For instance, the synthesis of pyrimidine (B1678525) derivatives, which uses ethyl acetoacetate as a starting material, has been achieved with high yields (90%) and short reaction times (4-5 minutes) under solvent-free grinding conditions. researchgate.net

Another prominent solvent-free technique is microwave-assisted synthesis. This method can accelerate reaction rates and often eliminates the need for a solvent. researchgate.netingentaconnect.com The alkylation of active methylene (B1212753) compounds like ethyl acetoacetate has been successfully performed under solvent-free, microwave-irradiated conditions. mdpi.com In these solid-liquid phase reactions, a base such as potassium carbonate is used, and the microwave irradiation promotes the reaction, often making a phase-transfer catalyst unnecessary. researchgate.netingentaconnect.com This approach not only avoids organic solvents but can also prevent the formation of by-products associated with certain phase-transfer catalysts. researchgate.net

Research has demonstrated the feasibility of these techniques for the alkylation of ethyl acetoacetate, a direct precursor to this compound. mdpi.com The table below summarizes findings for microwave-assisted, solvent-free alkylation of ethyl acetoacetate with various alkyl halides.

Table 1: Microwave-Assisted, Solvent-Free Alkylation of Ethyl Acetoacetate

Alkylating Agent Reaction Time (min) Yield of Mono-alkylated Product Reference
Benzyl Bromide 3 82% mdpi.com
p-Chlorobenzyl Bromide 3 75% mdpi.com
m-Methoxybenzyl Chloride 4.5 72% mdpi.com
Allyl Bromide 4 65% mdpi.com
Butyl Bromide 4.5 59% mdpi.com

Reaction conditions involved a mixture of ethyl acetoacetate, the alkylating agent, and a KOH/K₂CO₃ base, catalyzed by triethylbenzylammonium chloride (TEBAC) under microwave irradiation.

These solvent-free methodologies, proven effective for the mono-alkylation of ethyl acetoacetate, lay the groundwork for the greener synthesis of the target diethylated compound. researchgate.netmdpi.com

Catalyst Development for Sustainable Synthesis and Transformations

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally benign reagents. acsgcipr.orgessentialchemicalindustry.org For the synthesis and transformation of compounds like this compound, the focus is on developing catalysts that are heterogeneous, reusable, and non-toxic. researchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous as they can be easily separated from the reaction mixture by simple filtration and often reused, minimizing waste and cost. acsgcipr.orgessentialchemicalindustry.org Examples relevant to β-keto ester synthesis include:

Solid Acids: Catalysts like Amberlyst-15, a sulfonic acid resin, have shown excellent yields in the alkylation of active methylene compounds under solvent-free conditions. utexas.edu Similarly, sulfated tin oxide and Fe(HSO₄)₃ have been used for C-alkylation of β-dicarbonyl compounds, offering high yields and reusability for up to five cycles with minimal loss of activity. researchgate.netscirp.org

Supported Catalysts: Silica-supported boric acid has been developed as a recyclable heterogeneous catalyst for the efficient transesterification of β-keto esters under solvent-free conditions, achieving yields of 87–95%. rsc.org

Nanomagnetic-Supported Catalysts: Sulfonic acid functionalized onto nanomagnetic particles (nano-γ-Fe₂O₃-SO₃H) has been used to catalyze Hantzsch condensation reactions involving ethyl acetoacetate under solvent-free conditions. ajol.info These catalysts are highly efficient and can be easily recovered using an external magnet for reuse. ajol.info

The development of chiral catalysts for asymmetric transformations is another key area. While many examples focus on transformations of cyclic β-keto esters, the principles are applicable to acyclic substrates. Catalysts derived from Cinchona alkaloids, for instance, have been employed in phase-transfer catalysis for the asymmetric alkylation of β-keto esters. mdpi.com Photocatalysis, using light to drive chemical reactions, is also an emerging field for the functionalization of β-keto esters, often in combination with metal catalysts like nickel or copper to achieve high selectivity. beilstein-journals.org

The table below showcases various sustainable catalysts used in transformations involving β-keto esters.

Table 2: Sustainable Catalysts in β-Keto Ester Transformations

Catalyst Reaction Type Key Advantages Reference
Fe(HSO₄)₃ C-Alkylation Heterogeneous, reusable (5+ cycles), high yield researchgate.net
Silica-supported Boric Acid Transesterification Heterogeneous, recyclable, solvent-free conditions rsc.org
Nano-γ-Fe₂O₃-SO₃H Hantzsch Condensation Nanomagnetic, reusable, solvent-free, simple work-up ajol.info

These advanced catalytic systems demonstrate a clear path toward more sustainable methods for synthesizing and modifying this compound and related compounds.

Atom Economy and Reaction Efficiency in this compound Transformations

Atom economy, a concept developed by Barry Trost, is a core metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.comwikipedia.org Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste. nih.govjocpr.com

Catalytic approaches significantly enhance atom economy. acsgcipr.org For example, using a catalytic amount of acid or base is superior to using stoichiometric amounts. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing all or most of the reactant atoms, are prime examples of atom-economical processes. rsc.org

Transformations involving the precursor ethyl acetoacetate, such as the Biginelli and Hantzsch reactions, are classic MCRs with high atom economy. nih.govtandfonline.com

Biginelli Reaction: This one-pot reaction combines an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (B33335). It is highly atom-economical as the only byproduct is two molecules of water. shd-pub.org.rsnih.gov Many protocols for this reaction are now solvent-free and use recyclable catalysts, further boosting their green credentials. ui.ac.idiau.ir

Hantzsch Dihydropyridine (B1217469) Synthesis: This reaction condenses an aldehyde, two equivalents of a β-keto ester, and an ammonia (B1221849) source. It also exhibits high atom economy, producing dihydropyridines with water as the main byproduct. tandfonline.comacs.org

Calculating the theoretical atom economy for these reactions highlights their efficiency.

Table 3: Atom Economy of Key Multicomponent Reactions

Reaction Reactants Product Byproducts Theoretical Atom Economy
Biginelli Reaction Benzaldehyde + Ethyl Acetoacetate + Urea Dihydropyrimidinone 2 H₂O 90.3% nih.gov

By focusing on catalytic methods and MCRs for transformations of the β-keto ester scaffold, chemists can significantly improve reaction efficiency and adhere to the principles of green chemistry. researchgate.netrsc.org

Waste Minimization Strategies in Synthetic Protocols

Minimizing waste is a primary goal of green chemistry, directly addressed by improving atom economy and avoiding the use of auxiliary substances like solvents. shd-pub.org.rsacs.org For synthetic protocols involving this compound, several strategies can be employed to reduce the environmental footprint.

Solvent-Free and Aqueous Reactions: As discussed, eliminating organic solvents is a highly effective waste reduction strategy. orientjchem.orgsciencemadness.org Conducting reactions under solvent-free conditions or in water, a non-toxic and abundant solvent, significantly reduces waste and associated disposal costs. tandfonline.com The Hantzsch reaction, for example, has been successfully performed in water, allowing for easy product isolation via filtration and the potential to recycle the aqueous filtrate. tandfonline.com

Use of Recyclable Catalysts: Employing heterogeneous or supported catalysts that can be easily recovered and reused for multiple reaction cycles is a key strategy. ajol.info This not only prevents the generation of waste from spent catalysts but also reduces the need for potentially toxic or expensive metals in stoichiometric amounts. Catalysts supported on magnetic nanoparticles, polymers, or inorganic solids like silica (B1680970) are central to this approach. researchgate.netrsc.orgajol.info

One-Pot and Telescoped Reactions: Combining multiple synthetic steps into a single "one-pot" process, such as in MCRs, avoids the need for intermediate work-up and purification steps. rsc.org This drastically cuts down on the amount of solvent, chromatography materials (like silica gel), and energy used, thereby minimizing waste.

By designing synthetic protocols with these strategies in mind, the environmental impact associated with the production and transformation of this compound can be significantly mitigated, aligning the chemical process with the principles of sustainability. grafiati.comwjpsronline.com

Table of Compounds Mentioned

Compound Name
This compound
Ethyl acetoacetate
Sodium ethoxide
Ethanol
Potassium carbonate
Benzyl bromide
p-Chlorobenzyl bromide
m-Methoxybenzyl chloride
Allyl bromide
Butyl bromide
Triethylbenzylammonium chloride
Amberlyst-15
Sulfated tin oxide
Fe(HSO₄)₃
Boric acid
Silica
Benzaldehyde
Urea
Water
Ammonia
Dihydropyrimidinone

Q & A

Q. What are the established synthetic routes for Ethyl 2,2-diethylacetoacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via modified Claisen condensation or alkylation of acetoacetic ester derivatives. For example, alkylation of ethyl acetoacetate with diethyl sulfate or diethyl halides in the presence of a base (e.g., sodium ethoxide) can introduce the diethyl groups at the α-position. Reaction conditions such as solvent polarity (e.g., ethanol vs. THF), temperature (optimized between 60–80°C), and stoichiometric ratios of alkylating agents significantly impact yield and purity. Post-synthesis purification often involves fractional distillation or column chromatography to isolate the product from unreacted starting materials or byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization techniques include:

  • NMR Spectroscopy : <sup>1</sup>H NMR reveals distinct signals for the ethyl ester groups (δ ~1.2–1.4 ppm, triplets) and the α-diethyl protons (δ ~3.4–3.6 ppm, quartets). <sup>13</sup>C NMR confirms carbonyl (δ ~170–210 ppm) and quaternary carbon environments.
  • IR Spectroscopy : Strong absorption bands for ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) distinguish it from simpler esters.
  • GC-MS/HPLC : These methods validate purity and quantify trace impurities. For example, reverse-phase HPLC with UV detection (λ = 254 nm) using acetonitrile/water gradients resolves structural analogs .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic acyl substitution reactions?

The α-diethyl groups create steric hindrance, reducing the electrophilicity of the carbonyl carbon compared to unsubstituted acetoacetates. This steric bulk slows nucleophilic attack (e.g., by amines or Grignard reagents) but enhances selectivity in reactions requiring bulky intermediates. Kinetic studies using Hammett plots or DFT calculations can quantify electronic effects, while competitive reactions with varying nucleophiles (e.g., methylamine vs. tert-butylamine) reveal steric limitations .

Q. What metabolic pathways are implicated in the biological processing of this compound, and how does its structure affect metabolic stability?

In vivo studies (e.g., in rabbits) show that this compound undergoes conjugation with glycuronic acid via UDP-glucuronosyltransferase enzymes, forming water-soluble excretory products. The diethyl groups hinder rapid enzymatic hydrolysis of the ester moiety, increasing metabolic stability compared to ethyl acetoacetate. To assess this, researchers can use <sup>14</sup>C-labeled analogs combined with LC-MS/MS to track metabolite formation in hepatic microsomal assays .

Q. How do catalytic systems (e.g., Cu-Zn-Al-Mn) affect the hydrogenation or reduction of this compound?

Catalytic hydrogenation over transition metal catalysts (e.g., Cu-Zn-Al-Mn) selectively reduces the ketone group to a hydroxyl group while preserving the ester functionality. Catalyst composition and reduction conditions (H2 pressure, temperature) determine selectivity and byproduct formation. For instance, elevated temperatures (>120°C) may lead to over-reduction or ester cleavage. Comparative studies using GC-MS and kinetic modeling can optimize reaction pathways .

Q. How should researchers address contradictions in pharmacological data, such as its CNS-depressant effects vs. metabolic inertness?

Early studies reported CNS depression in frogs at low doses (0.007 g/20 g body weight), but subsequent rabbit models showed no decomposition, suggesting species-specific metabolism. To resolve this, researchers should conduct interspecies comparative studies using isolated neuron assays (e.g., patch-clamp electrophysiology) and in vitro blood-brain barrier models to evaluate permeability and neuroactivity. Contradictions may arise from differences in metabolic enzyme expression or blood-brain barrier transport efficiency .

Methodological Considerations

  • Experimental Design : For synthesis optimization, employ Design of Experiments (DoE) to evaluate variables like solvent, catalyst loading, and temperature.
  • Data Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to identify outliers in pharmacological or metabolic datasets.
  • Safety and Handling : Refer to GHS guidelines (e.g., SDS for analogs like 2,2'-thiodiacetic acid) for handling recommendations, including PPE and spill management .

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